4,6-Dibromopyridin-3-ol
Overview
Description
4,6-Dibromopyridin-3-ol, also known as 4,6-dibromo-3-pyridinol, is an organic compound with a molecular formula of C5H3Br2NO. It is a colorless solid with a melting point of 130-133°C. This compound is a versatile chemical compound that has a wide range of applications in scientific research and laboratory experiments.
Mechanism of Action
The mechanism of action of 4,6-dibromopyridin-3-ol is based on its ability to react with certain organic compounds. The reaction of this compound with an organic compound results in the formation of a new compound with a different molecular structure. This reaction is known as a substitution reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the growth of certain bacterial species. It has also been shown to have anti-fungal and anti-inflammatory properties. In addition, this compound has been shown to have antioxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,6-dibromopyridin-3-ol in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, including synthesis, oxidation, and inhibition of bacterial growth. However, there are a few limitations to using this compound in laboratory experiments. It is a toxic compound, and it can be difficult to handle and store. Additionally, it is expensive and not readily available.
Future Directions
The future directions for 4,6-dibromopyridin-3-ol research include further investigation into its biochemical and physiological effects. Additionally, further research is needed to investigate the potential of this compound as an anti-cancer agent. Other potential applications of this compound include its use as an antioxidant and its potential use as a therapeutic agent for a variety of diseases. Additionally, further research is needed to investigate the potential of this compound as a catalyst for organic synthesis.
Scientific Research Applications
4,6-Dibromopyridin-3-ol is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as 1,2-dibromopyridines and 4,6-dibromopyridin-3-yl-methanes. It is also used as a reagent for the synthesis of pyridinium salts and as a catalyst for the oxidation of alcohols.
properties
IUPAC Name |
4,6-dibromopyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTPFYYAPIHRHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702689 | |
Record name | 4,6-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
857429-81-3 | |
Record name | 4,6-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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